Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20371587
InChI: InChI=1S/C11H18O3/c1-10(9(12)13-2)11(14-10)7-5-3-4-6-8-11/h3-8H2,1-2H3
SMILES:
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

CAS No.:

Cat. No.: VC20371587

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate -

Specification

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
IUPAC Name methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
Standard InChI InChI=1S/C11H18O3/c1-10(9(12)13-2)11(14-10)7-5-3-4-6-8-11/h3-8H2,1-2H3
Standard InChI Key ZLSGXPHRJGFEJC-UHFFFAOYSA-N
Canonical SMILES CC1(C2(O1)CCCCCC2)C(=O)OC

Introduction

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a spiro framework connecting two rings through an oxygen atom. This compound is classified under the category of esters due to the presence of the carboxylate functional group. Its molecular formula is C11H18O3, and it has a molecular weight of approximately 198.26 g/mol .

Synthesis and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves several synthetic routes. The reaction conditions, including temperature, time, and catalyst concentration, are crucial for achieving high yields and purity of the product. Monitoring these parameters ensures that by-products are minimized.

Biological Activity and Applications

Research indicates that Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate exhibits potential biological activity due to its structural characteristics. The spirocyclic structure may enhance its ability to interact with biological targets, such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can influence metabolic pathways and exhibit enzyme inhibition properties, making this compound a candidate for further investigation in drug development.

CompoundStructural FeaturesUnique Aspects
Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylateSpirocyclic structure with carboxylate groupPotential enzyme inhibitor, structural rigidity enhances binding affinity
Methyl 1,6-dioxaspiro[4.5]decane-7-carboxylateDifferent dioxaspiro configurationKnown for its application in medicinal chemistry as an enzyme inhibitor
Methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylateTetrahydropyran ringExhibits significant biological activity against cancer cell lines

Comparison with Similar Compounds

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate shares structural similarities with several other spirocyclic compounds, each possessing unique features. For instance, Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate includes both ethyl and methyl groups, contributing to its chemical reactivity and potential applications .

CompoundMolecular WeightMolecular Formula
Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate198.26 g/molC11H18O3
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate226.31 g/molC13H22O3

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